furo[3,2-c]pyridine-4,6(5H,7H)-dione
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Overview
Description
Furo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-c]pyridine-4,6(5H,7H)-dione typically involves multi-step reactions. One common method includes the use of an Rhodium-catalyzed tandem reaction, which constructs the furo[3,2-c]pyridine core through a series of cyclization and annulation steps . The reaction conditions often require specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]pyridine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Furo[3,2-c]pyridine-4,6(5H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Furo[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system but different structural arrangement.
Pyrido[3,4-c]pyridines: Compounds with a similar core structure but different functional groups and properties.
Uniqueness: Furo[3,2-c]pyridine-4,6(5H,7H)-dione is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
7H-furo[3,2-c]pyridine-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBYOJWTPLBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CO2)C(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289999 |
Source
|
Record name | Furo[3,2-c]pyridine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-26-8 |
Source
|
Record name | Furo[3,2-c]pyridine-4,6(5H,7H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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